Fuberidazole
Overview
Description
Mechanism of Action
Target of Action
Fuberidazole is a member of the benzimidazole fungicides . The primary target of this compound is the β-tubulin protein, which plays a crucial role in forming the cytoskeleton . This protein is essential for cell division and growth, particularly during mitosis .
Mode of Action
This compound acts by inhibiting the polymerization of β-tubulin dimers in the cells of the fungi . This action disrupts the formation of the mitotic spindle, thereby preventing cell division and leading to the death of the fungal cells .
Biochemical Pathways
The inhibition of β-tubulin polymerization by this compound affects the normal functioning of the cytoskeleton, which is crucial for various cellular processes, including cell shape maintenance, intracellular transport, and cell division . The disruption of these processes leads to the death of the fungal cells .
Result of Action
The primary result of this compound’s action is the effective control of various fungal diseases. It exhibits effective antimicrobial properties against major pathogens from Ascomycetes, Basidiomycetes, and Deuteromycetes . It is particularly effective for the prevention and control of wheat diseases such as black head mold and snow mold .
Biochemical Analysis
Biochemical Properties
Fuberidazole behaves as an amine, which are chemical bases that neutralize acids to form salts plus water This property allows it to participate in biochemical reactions, particularly those involving acid-base interactions
Cellular Effects
This compound has been shown to have cytotoxic properties, particularly against hypoxic cancer cells . In vitro studies have shown that certain derivatives of this compound can induce apoptosis, DNA damage, and inhibit proliferation in hypoxic cancer cells
Molecular Mechanism
It is known that this compound and other benzimidazoles exert their fungicidal effects by inhibiting the assembly of beta-tubulin during mitosis, thereby preventing cell division . This mechanism could potentially explain this compound’s cytotoxic effects on cancer cells .
Temporal Effects in Laboratory Settings
It has been reported that this compound is slightly mobile in the environment, suggesting that it may degrade over time .
Metabolic Pathways
It has been suggested that this compound is metabolized in wheat in a similar manner to how it is metabolized in rats
Transport and Distribution
It has been suggested that this compound is slightly mobile in the environment, which could potentially influence its transport and distribution within cells and tissues .
Subcellular Localization
Given that this compound is known to inhibit the assembly of beta-tubulin during mitosis , it is likely that it localizes to the cytoplasm where tubulin is found.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fuberidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with furfural in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Fuberidazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce reduced benzimidazole derivatives .
Scientific Research Applications
Fuberidazole has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various benzimidazole derivatives.
Industry: this compound is used as a fungicide in agriculture to control fungal infections in crops.
Comparison with Similar Compounds
Fuberidazole belongs to the benzimidazole class of compounds, which includes several other notable fungicides and anticancer agents:
Carbendazim: Similar to this compound, carbendazim is a benzimidazole fungicide with broad-spectrum activity.
Thiabendazole: Another benzimidazole derivative, thiabendazole, is used as an antifungal and antiparasitic agent.
Benomyl: This compound is a systemic fungicide that metabolizes into carbendazim in plants.
Uniqueness of this compound: this compound’s unique structure, featuring a furan ring attached to the benzimidazole core, distinguishes it from other benzimidazole derivatives. This structural feature contributes to its specific biological activities and potential as an anticancer agent .
Properties
IUPAC Name |
2-(furan-2-yl)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJUZNLFJAWNEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Record name | FUBERIDAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5013 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041995 | |
Record name | Fuberidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fuberidazole is a crystalline powder. Used in cereal seed dressing and fungicidal non-mercurial seed dressing with special action against fusarium. Not registered as a pesticide in the U.S. (EPA, 1998) | |
Record name | FUBERIDAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5013 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
3878-19-1 | |
Record name | FUBERIDAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5013 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Fuberidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3878-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Fuberidazole [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003878191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FUBERIDAZOLE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72670 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Fuberidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fuberidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.277 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FUBERIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXD450F6C7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
536 to 550 °F decomposes (EPA, 1998) | |
Record name | FUBERIDAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5013 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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